molecular formula C16H12N4O5S2 B4840301 3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4840301
M. Wt: 404.4 g/mol
InChI Key: VLXNECIZVQHAJO-UHFFFAOYSA-N
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Description

3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under reflux conditions.

    Introduction of the benzamide group: The thiazole derivative is then reacted with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-{[(4-aminophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid and 2-aminothiazole.

Scientific Research Applications

3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-aminophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(1,3-thiazol-2-yl)benzamide: Lacks the nitrophenylsulfonyl group.

    4-nitrobenzenesulfonamide: Contains the nitrophenylsulfonyl group but lacks the thiazole and benzamide moieties.

Uniqueness

3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the nitrophenylsulfonyl group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-nitrophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c21-15(18-16-17-8-9-26-16)11-2-1-3-12(10-11)19-27(24,25)14-6-4-13(5-7-14)20(22)23/h1-10,19H,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXNECIZVQHAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
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3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
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3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
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3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
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3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 6
3-{[(4-nitrophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

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